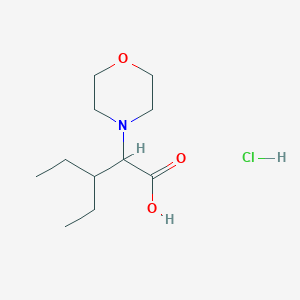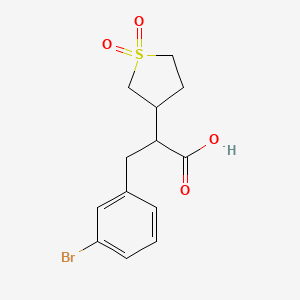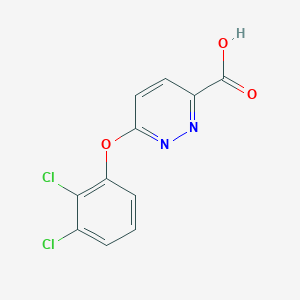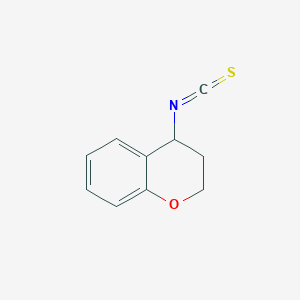
4-isothiocyanato-3,4-dihydro-2H-1-benzopyran
Overview
Description
Scientific Research Applications
Synthesis of Bioactive Molecules
Isothiocyanates, such as 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran , are known for their biological activities. They are used in the synthesis of molecules that can exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound can serve as a precursor in the synthesis of various bioactive molecules that can be further tested for pharmacological activities .
Chemical Synthesis Intermediates
In chemical synthesis, this compound can act as an intermediate for the preparation of more complex chemical entities. Its reactive isothiocyanate group allows it to undergo reactions with amines to form thioureas, which are valuable in medicinal chemistry and materials science .
Material Science Applications
The isothiocyanate group of 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran can be utilized to modify surfaces or create new polymers with potential applications in material science. These modifications can impart unique properties like increased thermal stability or enhanced mechanical strength to materials .
Analytical Chemistry
In analytical chemistry, isothiocyanates are used as derivatization agents to improve the detection of certain compounds4-isothiocyanato-3,4-dihydro-2H-1-benzopyran could be used to derivatize amines, enhancing their detectability in chromatographic analyses .
Agricultural Research
Isothiocyanates are degradation products of glucosinolates, which are found in many plants. They have been studied for their role in plant defense mechanisms against pests and diseases. As such, 4-isothiocyanato-3,4-dihydro-2H-1-benzopyran may be used in agricultural research to develop new pest-resistant crops or biopesticides .
Biological Probes
Due to their reactivity, isothiocyanates can be used to label or probe biological molecules4-isothiocyanato-3,4-dihydro-2H-1-benzopyran could be used in bioconjugation strategies to study protein interactions, enzyme activities, or cellular processes .
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, including health hazards, fire hazards, reactivity, and environmental hazards, as well as guidance on safe handling and storage.
properties
IUPAC Name |
4-isothiocyanato-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c13-7-11-9-5-6-12-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCVIJFYYMRDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isothiocyanato-3,4-dihydro-2H-1-benzopyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



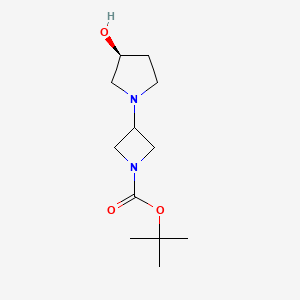


![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
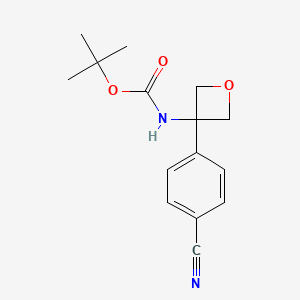
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)

![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)

